molecular formula C10H13NO2 B15220153 Methyl (R)-3-amino-2-phenylpropanoate

Methyl (R)-3-amino-2-phenylpropanoate

Cat. No.: B15220153
M. Wt: 179.22 g/mol
InChI Key: WSDDSIXJNPGPSI-VIFPVBQESA-N
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Description

Methyl ®-3-amino-2-phenylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl ®-3-amino-2-phenylpropanoate can be synthesized through several synthetic routes. One common method involves the esterification of ®-3-amino-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with methyl ®-3-amino-2-oxopropanoate to form the desired product. This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of methyl ®-3-amino-2-phenylpropanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of substituents such as nitro or halogen groups onto the phenyl ring.

Scientific Research Applications

Methyl ®-3-amino-2-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl ®-3-amino-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Methyl ®-3-amino-2-phenylpropanoate can be compared with other similar compounds, such as:

    Methyl (S)-3-amino-2-phenylpropanoate: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.

    Ethyl ®-3-amino-2-phenylpropanoate: A similar compound with an ethyl ester group instead of a methyl ester group, which may have different physicochemical properties.

    Methyl ®-3-amino-2-phenylbutanoate: A compound with an additional methylene group in the backbone, which may affect its reactivity and biological activity.

The uniqueness of methyl ®-3-amino-2-phenylpropanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl (2R)-3-amino-2-phenylpropanoate

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1

InChI Key

WSDDSIXJNPGPSI-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@@H](CN)C1=CC=CC=C1

Canonical SMILES

COC(=O)C(CN)C1=CC=CC=C1

Origin of Product

United States

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